molecular formula C19H18O3 B7737421 (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 50764-85-7

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B7737421
CAS RN: 50764-85-7
M. Wt: 294.3 g/mol
InChI Key: IOZVKDXPBWBUKY-LQIBPGRFSA-N
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Description

“(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” is a member of methoxybenzenes . It is also known by its CAS#: 37951-12-5 .


Synthesis Analysis

This compound has been synthesized by Claisen-Schmidt condensation reaction . Large size single crystal of dimension 13mm x 5mm x 1mm have been grown by slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular formula of this compound is C19H18O3 . Its molecular weight is 294.34442 g/mol . The SMILES string of this compound is COc2ccc(C=CC(=O)C=Cc1ccc(OC)cc1)cc2 . The InChI string is InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.34 . Its density is 1.1±0.1 g/cm3 . The boiling point is predicted to be 492.1±40.0 °C . The compound has 3 #H bond acceptors, 0 #H bond donors, and 6 #Freely Rotating Bonds .

Scientific Research Applications

  • Nonlinear Optical Properties :

    • A study by Shettigar et al. (2006) in the journal 'Polymer' explored the nonlinear optical parameters of bis-chalcone derivatives, including (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. They found significant second harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties in a PMMA matrix, suggesting its potential as an optical limiting material due to two-photon absorption phenomena (Shettigar et al., 2006).
  • Biological and Medicinal Chemistry :

    • Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and evaluated their cytotoxic activities. These compounds showed significant cytotoxicity against various neoplasms and carcinoma cells, indicating potential for cancer treatment applications (Ö. Yerdelen et al., 2015).
  • Crystallography and Material Science :

    • The crystal structure of a compound containing the (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one moiety was described by Tawfeeq et al. (2019). This study provided detailed insights into the molecular structure and intermolecular interactions of such compounds (Tawfeeq et al., 2019).
  • Photoinitiation and Polymer Chemistry :

    • Novikova et al. (2002) explored the photoinitiation ability of compounds including 1,5-bis(4-methoxyphenyl)-3-methyl-pentaaza-1,4-diene. The study suggested these compounds could be effective photoinitiators for the radical polymerization of vinyl monomers (Novikova et al., 2002).
  • Chemoselective Bioreduction :

    • Research by Schaefer et al. (2013) demonstrated the chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one using Saccharomyces cerevisiae yeasts. This study contributes to the understanding of biotransformation processes and their potential industrial applications (Schaefer et al., 2013).

Safety And Hazards

The compound is classified as an irritant . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZVKDXPBWBUKY-LQIBPGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347720
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

CAS RN

37951-12-5, 2051-07-2
Record name Bis(4-methoxybenzylidene)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-METHOXYBENZYLIDENE)ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Citations

For This Compound
49
Citations
KV Aarthi, H Rajagopal, S Muthu, B Narayana… - Journal of Molecular …, 2022 - Elsevier
In this work, molecular structure, electronic solvation, and wave functional studies are investigated. Spectroscopic FT-IR and FT-Raman spectra of (1E, 4E)-1,5-bis(4-methoxyphenyl) …
Number of citations: 1 www.sciencedirect.com
S Sandhya, HJ Ravindra, PB Managutti… - AIP Conference …, 2020 - pubs.aip.org
A chalcone (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD) has been synthesized by Claisen-Schmidt condensation reaction. Large size single crystal of dimension …
Number of citations: 1 pubs.aip.org
IM Ferreira, SP de Vasconcellos, JB da Cruz… - Biocatalysis and …, 2015 - Elsevier
In this study was used two strains of marine-derived fungi (Penicillium citrinum CBMA1186 and Trichoderma sp. CBMAI 932) and two strains of terrestrial fungi (Aspergillus sp. FPZSP …
Number of citations: 17 www.sciencedirect.com
C Dohutia, D Chetia, K Gogoi, K Sarma - Experimental parasitology, 2017 - Elsevier
The polyphenolic compound curcumin has been reported for its antimalarial properties in various scientific studies. Plasmodium falciparum ATP6, the parasite orthologue of mammalian …
Number of citations: 17 www.sciencedirect.com
ATL Dos Santos, JB de Araújo-Neto, MMC da Silva… - Microbial …, 2023 - Elsevier
The increased resistance of microorganisms to antimicrobial drugs makes it necessary to search for new active compounds, such as chalcones. Their simple chemical structure makes …
Number of citations: 1 www.sciencedirect.com
T Budiati, A Soewandi, L Soegianto - Journal of Chemical and …, 2019 - academia.edu
A series of dibenzalacetones were synthesized by conjugating acetone with different substituted benzaldehydes. The general synthetic strategy employed for the synthesis of the …
Number of citations: 2 www.academia.edu
C Di Chio, M Zhou, T Efferth… - Chemistry & …, 2022 - Wiley Online Library
This article described the synthesis and biological investigation of a series of symmetric diarylpentanoids, characterized by a dienone moiety and by a different pattern of substitution on …
Number of citations: 5 onlinelibrary.wiley.com
T Van de Walle, A Theppawong, C Grootaert… - Monatshefte für Chemie …, 2019 - Springer
A small set of structurally different monocarbonyl curcuminoids was prepared and screened for cytotoxic activity. In particular, bis-3-methoxy-4-hydroxy- and bis-4-methoxyphenyl-…
Number of citations: 7 link.springer.com
P Naikwadi, SK Takate, SK Malujkar… - Int. J. Sci. Res. Sci …, 2017 - academia.edu
The α, β-unsaturated ketones known as benzalacetones are an interesting class of compounds frequently used as key intermediates in organic synthesis. Due to their conjugated system…
Number of citations: 1 www.academia.edu
BS Pacheco, CC Da Silva, BN Da Rosa, KC Mariotti… - Chemical Papers, 2021 - Springer
Fingerprint development is one of the most useful techniques in forensic investigation. The powder method is widely used, as it consists of a non-destructive testing. However, some of …
Number of citations: 13 link.springer.com

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